Pentan-2-yl dipropan-2-yl phosphate
Description
Pentan-2-yl dipropan-2-yl phosphate is an organophosphate ester characterized by a central phosphate group bonded to a pentan-2-yl (secondary pentyl) chain and two propan-2-yl (isopropyl) groups. Organophosphates are widely used in industrial applications, including flame retardants, plasticizers, and solvents, with properties influenced by their substituents. This article focuses on comparisons with structurally similar compounds, leveraging data from related phosphate esters.
Properties
CAS No. |
646521-43-9 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
pentan-2-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-7-8-11(6)15-16(12,13-9(2)3)14-10(4)5/h9-11H,7-8H2,1-6H3 |
InChI Key |
KEDFDARAEHXMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-2-yl dipropan-2-yl phosphate typically involves the reaction of pentan-2-ol with dipropan-2-yl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentan-2-ol and dipropan-2-yl phosphate, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentan-2-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: It can be reduced to yield simpler phosphates and hydrocarbons.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, alcohols, and hydrocarbons, depending on the reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Organic Synthesis: Pentan-2-yl dipropan-2-yl phosphate serves as a reagent in various organic synthesis reactions. Its phosphate group can facilitate nucleophilic substitutions and other transformations.
- Catalysis: The compound is also utilized as a catalyst in chemical reactions, enhancing reaction rates and selectivity.
2. Biology
- Biochemical Interactions: Research indicates that this compound interacts with biomolecules, potentially influencing enzyme activity and cellular signaling pathways. This interaction is crucial for understanding its biological roles and mechanisms.
- Toxicological Studies: Toxicological assessments have been conducted to evaluate its safety profile in biological systems, including studies on repeated dose toxicity and reproductive effects in animal models .
3. Medicine
- Drug Delivery Systems: The compound is being investigated for its potential as a drug delivery agent. Its ability to modulate cellular interactions makes it a candidate for targeted therapy applications.
- Therapeutic Applications: Ongoing research aims to explore its therapeutic benefits, particularly in conditions requiring precise biochemical modulation.
4. Industrial Applications
- Specialty Chemicals Production: In industrial settings, this compound is used in the production of specialty chemicals and materials, leveraging its chemical properties for various formulations.
Table 1: Summary of Toxicological Studies
| Study Type | Model Organism | Dose Range (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Rats | 0 - 1000 | No significant adverse effects noted |
| Reproductive Toxicity | Mice | 10 - 100 | Altered reproductive parameters observed |
| Developmental Toxicity | Rabbits | 50 - 200 | No teratogenic effects reported |
These studies provide insights into the safety and biological effects of this compound, indicating a favorable safety profile at certain exposure levels while highlighting the need for further investigation into its long-term effects.
Mechanism of Action
The mechanism of action of pentan-2-yl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Pentan-2-yl dipropan-2-yl phosphate with two structurally relevant compounds from the evidence: Isopropylphenyl diphenyl phosphate (IPPP) and 2-Isopropylphenyl diphenyl phosphate-d10 .
Key Observations :
- Alkyl vs. Aryl Groups: The pentan-2-yl and isopropyl substituents in the target compound likely confer lower thermal stability but higher solubility in non-polar solvents compared to IPPP’s aromatic rings, which enhance stability and persistence in polymers .
- Isotopic Effects : The deuterated variant of IPPP (2-Isopropylphenyl diphenyl phosphate-d10) is used for trace analysis, illustrating how isotopic labeling can adapt phosphate esters for specialized roles without altering core reactivity .
Physicochemical Properties
- Volatility : Alkyl phosphates (e.g., pentan-2-yl derivatives) are typically more volatile than aryl phosphates like IPPP, making them less suitable for high-temperature applications but useful as transient plasticizers .
- Toxicity : Alkyl phosphates generally exhibit lower acute toxicity than aryl derivatives, though chronic exposure risks (e.g., neurotoxicity) remain a concern across the class.
Biological Activity
Pentan-2-yl dipropan-2-yl phosphate, an organophosphate compound, is part of a larger class of chemicals known for their significant biological activities, particularly in enzyme modulation and cellular signaling. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₂₁O₄P and a molecular weight of approximately 238.26 g/mol. Its structure consists of a phosphate group bonded to two propan-2-yl groups and one pentan-2-yl group. This configuration allows it to interact with biological molecules effectively.
Organophosphates like this compound primarily function through their ability to interact with enzymes and receptors. They can modulate enzyme activities by:
- Acting as substrates or inhibitors : The phosphate group can mimic natural substrates in phosphorylation reactions, influencing metabolic pathways crucial for cellular functions.
- Metal ion coordination : The compound can coordinate with metal ions necessary for enzymatic activity, potentially altering enzyme kinetics and affecting metabolic processes related to energy production and biosynthesis.
Enzyme Interaction
Research indicates that this compound may influence several key enzymes involved in metabolic pathways. For instance:
- Phosphorylation Processes : It can impact phosphorylation processes critical for signal transduction pathways, affecting cell proliferation, differentiation, and survival.
Case Studies
- Cell Culture Studies : In studies involving HeLa cells (a human cervix epithelial adenocarcinoma cell line), this compound demonstrated significant effects on cell viability and proliferation. These studies employed assays such as MTT to measure mitochondrial dehydrogenase activity, indicating cellular metabolic activity post-exposure to the compound .
- Toxicological Assessments : Various toxicity tests have been conducted to evaluate the safety profile of organophosphates. For example, repeated dose toxicity studies in rodents have shown that exposure to certain concentrations can lead to alterations in metabolic functions, highlighting the potential risks associated with long-term exposure to compounds like this compound .
Applications
The biological activities of this compound make it valuable in several fields:
Agricultural Use
Organophosphates are widely used as pesticides due to their ability to inhibit key enzymes in pests, leading to their death.
Pharmaceutical Development
Research into organophosphate derivatives suggests potential applications in drug development, particularly in creating inhibitors for specific kinases involved in cancer progression .
Summary of Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C₉H₂₁O₄P |
| Molecular Weight | 238.26 g/mol |
| Mechanism of Action | Enzyme inhibition, substrate mimicry |
| Biological Effects | Modulates signaling pathways, affects cell viability |
| Applications | Agriculture (pesticides), pharmaceuticals (enzyme inhibitors) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
